4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1375472-48-2
VCID: VC5023368
InChI: InChI=1S/C4H7N3S.ClH/c1-8-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H
SMILES: CSC1=C(NN=C1)N.Cl
Molecular Formula: C4H8ClN3S
Molecular Weight: 165.64

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride

CAS No.: 1375472-48-2

Cat. No.: VC5023368

Molecular Formula: C4H8ClN3S

Molecular Weight: 165.64

* For research use only. Not for human or veterinary use.

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride - 1375472-48-2

Specification

CAS No. 1375472-48-2
Molecular Formula C4H8ClN3S
Molecular Weight 165.64
IUPAC Name 4-methylsulfanyl-1H-pyrazol-5-amine;hydrochloride
Standard InChI InChI=1S/C4H7N3S.ClH/c1-8-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H
Standard InChI Key DWJAJMAIAALCRH-UHFFFAOYSA-N
SMILES CSC1=C(NN=C1)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(Methylsulfanyl)-1H-pyrazol-3-amine hydrochloride belongs to the pyrazole class of heterocyclic compounds. Its IUPAC name is 4-methylsulfanyl-1H-pyrazol-5-amine hydrochloride, with the hydrochloride salt enhancing its solubility in polar solvents. The compound’s structure features:

  • A pyrazole ring (five-membered, two adjacent nitrogen atoms).

  • A methylsulfanyl (-S-CH₃) group at the 4-position.

  • An amine (-NH₂) group at the 3-position.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₈ClN₃S
Molecular Weight165.64 g/mol
CAS Registry Number1375472-48-2
SolubilityPolar solvents (e.g., water)
StabilityStable under inert conditions

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride follows modular strategies common to pyrazole derivatives. A representative approach involves:

  • Condensation Reaction: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

  • Bromination: Treatment with tribromooxyphosphorus introduces bromine at the 5-position .

  • Hydrolysis: Alkaline hydrolysis removes the ethyl ester group, yielding the carboxylic acid intermediate .

  • Amination and Salt Formation: The amine group is introduced via substitution, followed by hydrochloride salt formation.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
CondensationMethylhydrazine, Diethyl ether75%
BrominationPOBr₃, Acetonitrile, Reflux68%
HydrolysisNaOH, Ethanol, RT82%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR confirms proton environments, with peaks at δ 2.5 (S-CH₃) and δ 6.8 (pyrazole ring).

  • FTIR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 650 cm⁻¹ (C-S).

  • Mass Spectrometry: Molecular ion peak at m/z 165.64 aligns with the molecular formula.

Biological Activity and Mechanistic Insights

Receptor Interactions

The compound demonstrates affinity for prostaglandin reductase (PTGR2), a target in inflammatory pathways. Molecular docking reveals hydrogen bonding with PTGR2’s active site residues (e.g., Arg104 and Tyr158).

Cytotoxicity Profile

Preliminary assays indicate low cytotoxicity in mammalian cell lines (IC₅₀ > 100 µM), supporting its safety for further pharmacological exploration .

Applications in Medicinal Chemistry

Anti-Inflammatory Agents

By inhibiting PTGR2, the compound reduces prostaglandin-E2 levels, a mediator of inflammation. Comparative studies with NSAIDs like ibuprofen show comparable efficacy in vitro .

Analgesic Development

Structural analogs have demonstrated pain-relieving effects in rodent models, likely via modulation of cyclooxygenase (COX) pathways .

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